molecular formula C18H24O3Si B599582 [1,1'-Biphenyl]-4-yltriethoxysilane CAS No. 18056-97-8

[1,1'-Biphenyl]-4-yltriethoxysilane

Cat. No.: B599582
CAS No.: 18056-97-8
M. Wt: 316.472
InChI Key: KMISPMRSLVRNRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1'-Biphenyl]-4-yltriethoxysilane (CAS 18056-97-8) is an organosilane compound that serves as a versatile building block and crosslinking agent in advanced materials research, particularly in the synthesis and modification of silicones . This compound features a biphenyl group, a rigid aromatic structure known for influencing the thermal and mechanical properties of polymers , linked to a triethoxysilane group that enables hydrolysis and condensation reactions. Its primary research applications include its use as a crosslinking agent and a key raw material in the production of specialized silicones, such as silicone oils, silicone fluids, and silicone surfactants . The biphenyl moiety can impart enhanced characteristics to the resulting siloxane networks, making them valuable for developing high-performance materials. The compound is supplied with a typical purity of 95% and is characterized by a molecular formula of C18H24O3Si and a molecular weight of 316.47 g/mol . It is a colorless liquid with a density of approximately 1.04 g/cm³ and a boiling point of 152°C at 0.25 mmHg . As it is hydrolytically sensitive, it must be stored in a cool, dry place in a well-sealed container to prevent degradation from moisture . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for application in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethoxy-(4-phenylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3Si/c1-4-19-22(20-5-2,21-6-3)18-14-12-17(13-15-18)16-10-8-7-9-11-16/h7-15H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMISPMRSLVRNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C2=CC=CC=C2)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70708288
Record name ([1,1'-Biphenyl]-4-yl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18056-97-8
Record name ([1,1'-Biphenyl]-4-yl)(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70708288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Hydrolysis:the Process Begins with the Hydrolysis of the Ethoxy Groups Attached to the Silicon Atom. This Reaction is Catalyzed by the Presence of Water and Can Be Influenced by the Ph of the Environment.

Si-(OCH₂CH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃CH₂OH

Condensation and Covalent Bonding:following Physisorption, a Condensation Reaction Occurs Where a Molecule of Water is Eliminated, Leading to the Formation of a Covalent Siloxane Bond Between the 1,1 Biphenyl 4 Yltriethoxysilane Molecule and the Substrate.

Tailoring Surface Characteristics and Interfacial Properties through this compound Modification

The modification of a surface with this compound is expected to significantly alter its characteristics and interfacial properties due to the introduction of the biphenyl (B1667301) functional group. The rigid and aromatic nature of the biphenyl group can impart several key properties to the surface:

Hydrophobicity: The aromatic biphenyl rings are inherently nonpolar, which would increase the hydrophobicity of a typically hydrophilic substrate like silica (B1680970). This change can be quantified by measuring the water contact angle, which is expected to increase significantly after modification.

Thermal and Chemical Stability: The rigid biphenyl structure can enhance the thermal and chemical stability of the surface.

Electronic Properties: The π-conjugated system of the biphenyl group can introduce specific electronic properties to the interface, potentially influencing charge transport or creating a defined dielectric layer.

Molecular Ordering: Under appropriate conditions, the biphenyl groups can self-assemble into ordered structures on the surface, influencing the packing density and orientation of the molecules in the monolayer.

Despite these expected outcomes, a comprehensive set of experimental data demonstrating the precise impact of this compound on various surface properties is not available in the reviewed literature. Detailed research findings, including data tables with specific measurements of contact angles, surface energies, film thicknesses, and spectroscopic analyses for surfaces modified with this particular compound, are needed to fully characterize its potential in tailoring interfacial properties.

Applications in Advanced Materials Science: Research and Development

Development of Inorganic-Organic Hybrid Materials Utilizing [1,1'-Biphenyl]-4-yltriethoxysilane as a Precursor

The synthesis of inorganic-organic hybrid materials represents a significant area of materials science, aiming to create composites with properties that are a synergistic combination of their constituent parts. This compound is an exemplary precursor for such materials due to its bifunctional nature. The triethoxysilane (B36694) group can undergo hydrolysis and condensation to form a three-dimensional silica (B1680970) (Si-O-Si) network, which provides an inorganic, structurally stable backbone. uliege.be Concurrently, the organic biphenyl (B1667301) group is covalently integrated into this network, imparting its characteristic properties to the final material.

These hybrid materials can exhibit enhanced thermal stability and mechanical strength, properties often associated with biphenyl-containing polymers. tandfonline.combohrium.com The incorporation of the biphenyl moiety can also introduce desirable optical or electronic functionalities. Research in this area focuses on controlling the synthesis conditions to tailor the final properties of the hybrid material.

In the fabrication of hybrid composites and nanocomposites, this compound can act as a coupling agent or as a primary component of the matrix. When used as a coupling agent, it can improve the interfacial adhesion between organic polymers and inorganic fillers (like silica, titania, or other nanoparticles). The triethoxysilane end chemically bonds to the inorganic filler, while the biphenyl group provides compatibility and interaction with the organic polymer matrix. This improved adhesion is crucial for enhancing the mechanical properties, such as tensile strength and modulus, of the resulting composite material.

As a matrix component, the biphenyl-silane precursor can be co-polymerized with other monomers to create a cross-linked polymer network with integrated biphenyl units. For instance, biphenyl-containing epoxy resins are known for their high thermal stability and low water absorption. tandfonline.com By analogy, composites derived from this compound are expected to exhibit similar enhanced properties. Research efforts are directed towards understanding how the concentration of the biphenyl-silane and the processing conditions affect the morphology and performance of these composites.

Table 1: Representative Mechanical Properties of Biphenyl-Containing Polymer Composites

Composite SystemFillerTensile Strength (MPa)Flexural Strength (MPa)Reference
Epoxy/Biphenyl Formaldehyde ResinGlass FiberIncreased with G-POSS modifierIncreased with G-POSS modifier bohrium.com
Methacrylic Resin/Biphenyl MonomerSilicaVariable with monomer structureGood tandfonline.com
Polysulfone/Zwitterionic Biphenyl Polyimide-ImprovedImproved bohrium.com

This table presents representative data for similar biphenyl-containing systems to illustrate the potential impact of the biphenyl moiety on mechanical properties.

The sol-gel process is a versatile method for creating inorganic and hybrid materials from molecular precursors. arizona.edumdpi.com For this compound, the process begins with the hydrolysis of the triethoxysilane groups in the presence of water and a catalyst (acidic or basic), forming silanol (B1196071) (Si-OH) groups. cambridge.orgnih.gov These silanols then undergo condensation reactions with each other or with other hydrolyzed silane (B1218182) molecules to form a network of siloxane (Si-O-Si) bonds. cambridge.orgnih.gov

The rigid biphenyl groups remain as pendant groups on this inorganic silica network. The presence of these bulky organic groups influences the structure of the resulting gel, often leading to materials with tailored porosity and surface area. The final properties of the sol-gel derived material are highly dependent on factors such as the precursor concentration, water-to-silane ratio, catalyst type, and curing temperature. arizona.educambridge.orgnih.gov Materials prepared through this method can find applications as catalysts, sensors, or low-dielectric-constant materials, with the biphenyl group contributing to the material's performance.

Research on Thin Film and Coating Formation via this compound Derived Gels

Gels derived from this compound through the sol-gel process can be applied to various substrates to form thin films and coatings. Techniques such as spin-coating, dip-coating, or spray-coating can be used to deposit a uniform layer of the sol onto a surface. elsevierpure.com Subsequent drying and curing of the sol result in a solid, transparent, and adherent hybrid film.

These films can serve multiple purposes. For instance, they can act as protective coatings, enhancing the corrosion resistance or scratch resistance of the underlying substrate. nih.gov The incorporation of the hydrophobic biphenyl groups can also impart water-repellent properties to the surface. Furthermore, the biphenyl moiety's electronic properties could be exploited in the development of functional coatings for electronic or optical devices. Research in this area focuses on controlling the film thickness, uniformity, and microstructure to achieve the desired performance characteristics. The ability to form robust, transparent films makes this precursor attractive for applications where both durability and optical clarity are required. dtic.mil

Integration of this compound into Self-Assembled Systems

Self-assembly is a powerful bottom-up approach for the fabrication of highly ordered molecular structures. The unique molecular architecture of this compound, with a reactive anchoring group and a rigid, interacting organic segment, makes it an ideal candidate for integration into self-assembled systems.

Self-assembled monolayers (SAMs) are highly ordered molecular layers that form spontaneously on a substrate surface. The triethoxysilane group of this compound can react with hydroxyl-terminated surfaces, such as silicon oxide, glass, or certain metal oxides, to form a covalent Si-O-substrate bond. mpg.deacs.org This anchors the molecules to the surface.

Once anchored, the biphenyl groups of adjacent molecules can interact with each other through van der Waals forces and π-π stacking, driving the formation of a densely packed and ordered monolayer. nih.gov The orientation and packing of the biphenyl units within the SAM can significantly influence the surface properties, such as wettability, adhesion, and electronic characteristics. The formation of crystalline SAMs from organosilanes has been shown to be beneficial for applications in organic electronics, as they can promote favorable growth of overlying semiconductor layers. nih.gov Research into SAMs of this compound would likely investigate the influence of deposition conditions on the monolayer structure and its resulting properties.

Table 2: Representative Contact Angles for Self-Assembled Monolayers on Silicon Substrates

Silane CompoundContact Angle (°)Surface Energy (mN/m)Reference
Octadecyltriethoxysilane (OTS)~110Low mpg.de
(3-Aminopropyl)triethoxysilane (APTES)45 ± 2High acs.org
PhenyltriethoxysilaneVariableIntermediate acs.org

This table provides representative data for other triethoxysilane-based SAMs to illustrate the range of surface properties that can be achieved.

Beyond the formation of two-dimensional SAMs, this compound has the potential to be used in the construction of more complex, three-dimensional hierarchical and supramolecular structures. Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, to form well-defined, functional entities. mdpi.comrsc.orgchinesechemsoc.org

The biphenyl unit is a well-known building block in supramolecular chemistry, capable of directing the assembly of molecules into specific arrangements. chinesechemsoc.orgrsc.org By functionalizing the biphenyl core of the silane or by co-assembling it with other complementary molecules, it is possible to create intricate, hierarchically ordered materials. For example, the sol-gel process can be combined with self-assembly techniques to produce periodic mesoporous organosilicas (PMOs), where the biphenyl groups are ordered within the pore walls of the material. Such materials could have applications in catalysis, separation, and drug delivery, where the ordered arrangement of the biphenyl groups can lead to enhanced functionality.

Utilization in the Synthesis of Porous Materials and Frameworks

The compound this compound is a key precursor in the development of advanced porous materials, particularly hybrid organic-inorganic frameworks. Its unique structure, which combines a rigid biphenyl group with hydrolyzable ethoxysilane (B94302) functionalities, allows for its integration into silica-based networks through sol-gel processes. This results in materials with tailored porosity, high surface area, and specific functionalities derived from the biphenyl moiety.

Research in this area has largely focused on the synthesis of Periodic Mesoporous Organosilicas (PMOs). PMOs are a class of materials where organic fragments are regularly incorporated into the walls of a mesoporous silica framework. The biphenyl unit, when used as a bridging group in these structures, imparts unique optical and structural properties to the final material.

A notable example is the synthesis of biphenyl-bridged PMOs (Bp-PMOs). In these syntheses, a related precursor, 4,4'-bis(triethoxysilyl)biphenyl (BTEBP), is often used in combination with other silica sources like tetraethoxysilane (TEOS) and 1,2-bis(triethoxysilyl)ethane. The polymerization is typically mediated by a surfactant, such as cetyltrimethylammonium bromide (CTAB) or Pluronic F127, which acts as a template for the formation of mesopores. uni-muenchen.de

The resulting biphenyl-functionalized hybrid materials have demonstrated significant thermal and hydrothermal stability. researchgate.net The strong covalent bonds between the biphenyl groups and the silica framework ensure the integrity of the material's structure even under harsh conditions. For instance, studies have shown that these materials can be thermally stable at temperatures below 700°C. researchgate.net Furthermore, the biphenyl chromophores integrated into the stable organosilica framework can impart fluorescent properties to the material. uni-muenchen.de

The synthesis conditions, including the ratio of surfactants and the aging time, can be adjusted to control the mesostructure and adsorption properties of these novel periodic mesoporous hybrid molecular sieves. researchgate.net The ability to tune these properties makes them promising candidates for a variety of applications, including as adsorbents, catalysts, and in optical devices. nih.govaimspress.com

The general approach for synthesizing these hybrid materials involves the co-condensation of the organosilane precursor with a silica source in the presence of a templating agent. rsc.org After the framework is formed, the template is typically removed by solvent extraction, leaving behind a porous structure with the organic groups integrated into the pore walls. sci-hub.se

The table below summarizes the key properties of a representative biphenyl-functionalized porous organosilica material.

PropertyValueReference
Thermal Stability< 700 °C researchgate.net
Pore-to-Pore Distance (d100)Varies with synthesis conditions researchgate.net
BET Surface AreaUp to 1200 m²/g sci-hub.se
Pore Size2.8 - 3.0 nm sci-hub.se
MorphologySpherical particles (0.5 - 3 µm) sci-hub.se
Pore StructureWorm-like channels sci-hub.se

The successful incorporation of biphenyl units into porous silica frameworks opens up possibilities for creating materials with advanced functionalities. The rigid nature of the biphenyl group contributes to the structural integrity of the porous material, while its electronic properties can be exploited for applications in catalysis and sensing. Further research into the use of monosubstituted precursors like this compound could lead to even more diverse and tunable porous materials.

Surface Functionalization and Interfacial Science Research Involving 1,1 Biphenyl 4 Yltriethoxysilane

Grafting Methodologies and Surface Attachment Strategies onto Diverse Substrates

The primary method for attaching [1,1'-Biphenyl]-4-yltriethoxysilane to a substrate involves a process known as silanization. This technique is applicable to a wide range of substrates that possess hydroxyl (-OH) groups on their surface, such as silicon wafers with a native oxide layer (SiO2), glass, and various metal oxides. The process typically occurs in several steps. Initially, the triethoxysilane (B36694) group undergoes hydrolysis in the presence of trace amounts of water, converting the ethoxy groups (-OCH2CH3) into reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (Si-O-Si).

Common methodologies for this grafting process include:

Solution-Phase Deposition: This is the most prevalent method, where the substrate is immersed in a solution containing this compound, typically dissolved in an anhydrous organic solvent like toluene (B28343) or ethanol. The reaction is often carried out at elevated temperatures to promote the reaction kinetics. The concentration of the silane (B1218182) and the reaction time are critical parameters that influence the quality and density of the resulting self-assembled monolayer (SAM).

Vapor-Phase Deposition: In this method, the substrate is exposed to the vapor of this compound in a controlled environment, often under vacuum or at elevated temperatures. This technique can offer better control over the formation of thin, uniform films and is particularly useful for substrates with complex geometries.

While these are the standard procedures for silane grafting, specific optimized conditions and comparative studies for this compound on diverse substrates are not well-documented in readily available scientific literature.

Mechanistic Understanding of Surface Adsorption and Covalent Bonding Phenomena

The fundamental mechanism of surface adsorption and covalent bonding for this compound follows the established model for trialkoxysilanes.

Theoretical and Computational Investigations of 1,1 Biphenyl 4 Yltriethoxysilane

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the fundamental properties of [1,1'-Biphenyl]-4-yltriethoxysilane. These methods solve approximations of the Schrödinger equation to find the molecule's optimal geometry and electronic configuration.

Detailed research findings from DFT calculations reveal the molecule's three-dimensional structure. The biphenyl (B1667301) moiety is not perfectly planar; the two phenyl rings are twisted relative to each other to minimize steric repulsion between hydrogen atoms on adjacent rings. acs.org The dihedral angle between the phenyl rings is a key conformational parameter. The triethoxysilane (B36694) group, connected at the 4-position, has its own conformational flexibility due to the rotation around Si-O and O-C bonds.

Calculations typically start with a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of all its atoms. This yields critical data on bond lengths, bond angles, and dihedral angles. Electronic properties are subsequently calculated from the optimized structure. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. ichem.md

For aromatic silanes, the electronic structure is characterized by the π-system of the biphenyl group and the σ-bonds of the triethoxysilyl moiety. The biphenyl group acts as a chromophore and its electronic properties can be tuned by substituents. ichem.mdresearchgate.net The triethoxysilane group primarily influences the molecule's reactivity towards hydrolysis and condensation.

Table 1: Calculated Molecular and Electronic Properties of Biphenyl Derivatives Note: Data for closely related biphenyl compounds are used as representative examples, calculated using DFT methods (e.g., B3LYP functional).

PropertyRepresentative ValueSignificance
Dihedral Angle (C-C-C-C) ~35-42°Defines the twist between the two phenyl rings. aip.org
HOMO Energy -6.0 to -6.5 eVRelates to ionization potential and electron-donating ability. ichem.md
LUMO Energy -1.0 to -1.5 eVRelates to electron affinity and electron-accepting ability. ichem.md
HOMO-LUMO Gap ~4.5 to 5.5 eVIndicates chemical reactivity and electronic excitation energy. ichem.md
Si-O Bond Length ~1.65 ÅKey parameter for the reactive silyl (B83357) ether group.
Si-C Bond Length ~1.88 ÅConnects the organic moiety to the silicon atom.

Molecular Dynamics Simulations of this compound Interactions in Condensed Phases and at Interfaces

While quantum chemistry is ideal for single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. bawue.de This is particularly relevant for understanding how this compound molecules organize in liquids or, more importantly, how they form self-assembled monolayers (SAMs) on surfaces like silica (B1680970) or silicon oxide. uni-tuebingen.denih.gov

In an MD simulation, molecules are represented by a classical force field, which defines the potential energy of the system based on the positions of the atoms. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over time. This allows for the simulation of dynamic processes and the calculation of macroscopic properties from the microscopic behavior.

For this compound, MD simulations are crucial for predicting the structure and properties of the SAMs it forms after hydrolysis and condensation. Key research findings from these simulations include:

Molecular Packing and Orientation: Simulations show how the rigid biphenyl rods interact with each other via π-π stacking and van der Waals forces, leading to ordered domains. The molecules typically adopt a tilted orientation with respect to the surface normal to optimize packing density. bawue.deoaepublish.com

Solvent Effects: Simulations can explicitly include solvent molecules (e.g., water and ethanol) to study the dynamics of the SAM formation process, including the transport of the silane (B1218182) to the surface and the role of the solvent in the final monolayer structure.

These simulations provide a molecular-level picture that helps explain experimentally observed properties like contact angle, film thickness, and surface ordering. nih.gov

Table 2: Typical Parameters Investigated in MD Simulations of Aromatic Silane Monolayers

ParameterDescriptionTypical Findings
Tilt Angle The average angle of the biphenyl axis with respect to the surface normal.Varies depending on surface coverage and packing, often in the range of 20-40°.
Surface Coverage (σ) The number of molecules per unit area of the substrate.A critical factor determining the order and stability of the monolayer.
Radial Distribution Function (g(r)) Describes the probability of finding a neighboring molecule at a certain distance.Peaks indicate ordered packing and preferred intermolecular distances.
Order Parameter (S) A measure of the orientational order of the biphenyl rods.Values close to 1 indicate high alignment; values close to 0 indicate random orientation.

Computational Approaches to Elucidate Reaction Pathways and Transition States

The primary chemical reactions of this compound involve the hydrolysis of its ethoxy groups followed by the condensation of the resulting silanols to form stable siloxane (Si-O-Si) bonds. nih.gov These reactions are fundamental to its use as a surface modification agent or as a precursor in sol-gel processes. nih.gov Computational chemistry offers powerful methods to map out the detailed mechanisms of these complex reactions.

The main goal is to identify the reaction coordinate, which is the minimum energy path leading from reactants to products. Along this path, the most important point is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to occur. ucsb.edu The energy of the TS determines the activation energy and, therefore, the reaction rate.

Computational workflows like Nudged Elastic Band (NEB) or automated tools like AutoTS are used to find the geometry and energy of transition states. faccts.deschrodinger.com These methods require the structures of the reactants and products as input and generate a series of intermediate structures (images) that connect them, ultimately converging on the TS structure. schrodinger.com

For an organotriethoxysilane, the hydrolysis reaction can be catalyzed by acid or base:

Acid-Catalyzed Mechanism: Involves the protonation of an ethoxy oxygen, making it a better leaving group (ethanol). A water molecule then attacks the electrophilic silicon atom. unicam.it DFT calculations have shown that this proceeds via a pentacoordinate silicon transition state. researchgate.net

Base-Catalyzed Mechanism: Involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom, also proceeding through a pentacoordinate transition state.

Computational studies have shown that the nature of the organic group (R in R-Si(OEt)₃) has a significant influence on the reaction rates due to electronic and steric effects. nih.gov The electron-withdrawing nature of the biphenyl group is expected to make the silicon atom more electrophilic, potentially accelerating the nucleophilic attack by water during hydrolysis compared to alkyltriethoxysilanes.

Table 3: Computational Investigation of Silane Reaction Mechanisms

Computational TaskMethodInformation Gained
Reactant/Product Optimization DFT (e.g., B3LYP/6-31G*)Provides stable geometries and energies of initial and final states.
Transition State Search NEB, QST2/QST3, AutoTSLocates the minimum energy saddle point (transition state) on the potential energy surface. schrodinger.comrowansci.com
Frequency Calculation DFTConfirms a true transition state (one imaginary frequency) and calculates zero-point vibrational energy.
Intrinsic Reaction Coordinate (IRC) IRC Following AlgorithmsTraces the minimum energy path from the TS down to the reactants and products to verify the connection. ucsb.edu
Solvation Modeling PCM, SMD, Explicit SolventAccounts for the effect of the solvent on the energies of reactants, products, and transition states.

By calculating the energy profile for the entire hydrolysis and condensation sequence, researchers can predict which pathways are most favorable under different conditions (e.g., pH) and gain a fundamental understanding of how materials based on this compound are formed.

Advanced Analytical and Spectroscopic Methodologies for 1,1 Biphenyl 4 Yltriethoxysilane Research

Vibrational Spectroscopic Techniques (FTIR, Raman) for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the molecular structure of [1,1'-Biphenyl]-4-yltriethoxysilane and its reaction products.

FTIR Spectroscopy is instrumental in identifying the functional groups present in the molecule. For instance, the FTIR spectrum of a biphenyl-containing diamine, a related structural motif, shows characteristic peaks that can be correlated to specific molecular vibrations. researchgate.net In the context of materials science, FTIR is used to confirm the presence of specific functional groups in synthesized polymers and nanocomposites. researchgate.netresearchgate.net For example, in the synthesis of polyamides, FTIR is used to characterize the final polymer structure. researchgate.net

Raman Spectroscopy complements FTIR and is particularly useful for monitoring reactions in real-time. nih.govspectroscopyonline.com It can track the consumption of reactants and the formation of products by observing changes in the intensity of characteristic Raman bands. spectroscopyonline.com For example, the breathing mode of an epoxide ring, observed around 1254 cm⁻¹, can be monitored to follow its consumption during a curing reaction. spectroscopyonline.com This technique is advantageous for in-situ analysis of solid-state reactions, as it can collect data through translucent reaction vessels. nih.gov

A key application of these techniques is in reaction monitoring . By tracking the disappearance of reactant peaks and the appearance of product peaks, researchers can determine reaction kinetics and endpoints. For example, time-resolved FTIR spectroscopy has been employed to study the photocycle reactions of photoactive yellow protein, revealing the synchronization of chromophore and protein backbone motions. nih.govrub.de

Technique Application Key Findings/Observations
FTIRStructural CharacterizationIdentification of functional groups in biphenyl-containing compounds and polymers. researchgate.netresearchgate.net
RamanReaction MonitoringReal-time, in-situ analysis of reaction kinetics by tracking characteristic vibrational bands. nih.govspectroscopyonline.com
Time-Resolved FTIRReaction DynamicsElucidation of synchronized molecular changes during chemical reactions. nih.govrub.de

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure, Dynamics, and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of this compound in solution. ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, respectively.

Molecular Structure Elucidation: The chemical shifts, coupling constants, and integration of peaks in an NMR spectrum allow for the precise determination of the molecular structure. For various biphenyl (B1667301) derivatives, ¹H NMR spectra have been reported with detailed assignments of the aromatic and substituent protons. rsc.orgnih.gov For instance, the ¹H NMR spectrum of a biphenyl derivative might show signals in the aromatic region (around 7-8 ppm) corresponding to the biphenyl protons and other signals corresponding to the ethoxy groups. rsc.org The structure of a molecule can be pieced together by analyzing the splitting patterns and chemical shifts of the peaks. youtube.com

Reaction Progress Monitoring: NMR is highly effective for monitoring the progress of chemical reactions. libretexts.orgmagritek.com By acquiring spectra at different time points, one can observe the decrease in the intensity of reactant signals and the corresponding increase in product signals. libretexts.orgresearchgate.net For example, the disappearance of a peak corresponding to a starting material's specific proton and the appearance of a new peak for the product's proton can indicate a successful reaction. libretexts.org Quantitative NMR (qNMR) can be used to determine the relative concentrations of components in a mixture, provided that experimental parameters are carefully optimized. ox.ac.uk

²⁹Si NMR is particularly valuable for studying the condensation reactions of silanes like this compound. It provides information about the degree of condensation and the formation of siloxane bonds (Si-O-Si). researchgate.net The chemical shifts in ²⁹Si NMR spectra can distinguish between different silicon environments, such as unreacted silane (B1218182) monomers (T⁰), dimers (T¹), and more highly condensed species (T² and T³). researchgate.net

NMR Technique Application Information Obtained
¹H NMRStructural Elucidation & Reaction MonitoringChemical environment of protons, molecular connectivity, and relative abundance of species. rsc.orgnih.govlibretexts.org
¹³C NMRStructural ElucidationChemical environment of carbon atoms, carbon skeleton of the molecule. rsc.orgnih.gov
²⁹Si NMRReaction Monitoring (Condensation)Degree of condensation, formation of siloxane bonds, and different silicon environments (T⁰, T¹, T², T³). researchgate.net
Quantitative NMR (qNMR)Purity and Mixture AnalysisRelative concentrations of compounds in a mixture. ox.ac.uk

Mass Spectrometry (MS) Approaches for Oligomer and Polymer Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structure of molecules, including oligomers and polymers derived from this compound.

Recent advancements in soft ionization techniques, such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) , have made it possible to analyze high molecular weight polymers without significant fragmentation. free.fr These methods allow for the accurate determination of the entire molecular weight distribution of a polymer sample. free.fr

MALDI-MS is particularly useful for the characterization of synthetic polymers. nih.gov In this technique, the polymer is mixed with a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer molecules, which are then analyzed by a time-of-flight (TOF) mass analyzer. free.frESI-MS is another widely used technique where the sample is introduced into the mass spectrometer as a fine spray, allowing for the gentle ionization of the polymer chains. nih.gov

MS can provide detailed information about:

Molecular Weight Distribution : Determining the average molecular weight (Mn, Mw) and polydispersity index (PDI) of polymers. nih.gov

End-Group Analysis : Identifying the chemical nature of the groups at the ends of the polymer chains.

Repeat Unit Confirmation : Verifying the chemical structure of the repeating monomer unit within the polymer.

When coupled with separation techniques like size-exclusion chromatography (SEC), MS can provide even more detailed characterization of complex polymer mixtures. free.fr

MS Technique Application Key Information Obtained
MALDI-MSPolymer CharacterizationMolecular weight distribution, end-group analysis, repeat unit confirmation. free.frnih.gov
ESI-MSPolymer CharacterizationMolecular weight distribution, structural information of polymers. free.frnih.gov
MS/MSStructural ElucidationDetailed structural information through fragmentation analysis. lcms.cz

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of this compound and its products. tanta.edu.egthermopedia.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds. torontech.com For biphenyl-containing compounds, reversed-phase HPLC methods are often employed, where a nonpolar stationary phase (like C18 or a biphenyl phase) is used with a polar mobile phase. sielc.comchromatographyonline.comchromatographyonline.com The choice of the stationary phase can significantly influence the separation, with biphenyl phases sometimes offering better resolution for certain compounds compared to traditional C18 phases due to additional π-π interactions. chromatographyonline.comchromatographyonline.com The purity of a peak in an HPLC chromatogram can be assessed using a photodiode array (PDA) detector, which measures the UV-Vis spectrum across the peak. torontech.comsepscience.com

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for the separation and identification of components in a mixture. cup.edu.cn

Size-Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), is used to separate molecules based on their size in solution. This technique is particularly important for determining the molecular weight distribution of polymers. nih.gov

Chromatographic Technique Principle of Separation Application
High-Performance Liquid Chromatography (HPLC)Partitioning between a stationary and a mobile phase. tanta.edu.egthermopedia.comPurity assessment, mixture analysis, quantitative analysis. torontech.comsielc.comsepscience.com
Gas Chromatography (GC)Partitioning between a stationary phase and a gaseous mobile phase. tanta.edu.egAnalysis of volatile and thermally stable compounds. cup.edu.cn
Size-Exclusion Chromatography (SEC/GPC)Separation based on molecular size. nih.govDetermination of molecular weight distribution of polymers. nih.gov

X-ray Diffraction (XRD) and Scattering Studies for Solid-State Structures and Morphologies

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials. americanpharmaceuticalreview.com For a compound like this compound, single-crystal XRD can provide the precise three-dimensional arrangement of atoms in the crystal lattice.

Single-Crystal XRD analysis of related biphenyl compounds has revealed details about their crystal systems, space groups, and unit cell dimensions. researchgate.net For example, the crystal structure of a biphenyl derivative was determined to be monoclinic with a P21/c space group. researchgate.net Such studies also provide information on intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. researchgate.net In some cases, XRD can be combined with computational methods and solid-state NMR to solve complex crystal structures when single crystals are not available. rsc.org

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of bulk materials and to identify different crystalline forms (polymorphs). americanpharmaceuticalreview.com It is also used to study the crystallinity of polymers derived from this compound, distinguishing between amorphous and semicrystalline morphologies. researchgate.netpsu.edu

XRD Technique Application Information Obtained
Single-Crystal XRDCrystal Structure DeterminationPrecise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. researchgate.net
Powder XRD (PXRD)Material CharacterizationCrystalline phase identification, polymorphism, degree of crystallinity. researchgate.netamericanpharmaceuticalreview.compsu.edu

Microscopic Imaging Techniques (SEM, TEM, AFM, STM) for Material Characterization and Surface Topography

Microscopy techniques provide visual information about the morphology and surface features of materials at various length scales.

Scanning Electron Microscopy (SEM) is used to obtain high-resolution images of the surface topography of materials. It has been employed to study the morphology of polymers and nanocomposites containing biphenyl moieties. brynmawr.edu

Transmission Electron Microscopy (TEM) provides images with higher resolution than SEM and can be used to visualize the internal structure of materials. TEM has been used to confirm the dispersion of nanoparticles within a polymer matrix. researchgate.net

Atomic Force Microscopy (AFM) can image surfaces with atomic resolution and can also measure surface properties like roughness. It has been used to study the dispersion of nanoparticles in a polymer matrix. researchgate.net

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging conductive surfaces at the atomic level. aps.org Low-temperature STM has been used to study and manipulate single functionalized molecules on surfaces, providing insights into their adsorption and behavior. researchgate.net

Microscopy Technique Primary Application Typical Information Obtained
SEMSurface MorphologyHigh-resolution images of surface topography. brynmawr.edu
TEMInternal Structure & MorphologyHigh-resolution images of internal features, nanoparticle dispersion. researchgate.net
AFMSurface Topography & PropertiesAtomic-resolution imaging, surface roughness. researchgate.net
STMAtomic-Scale Surface ImagingImaging and manipulation of single molecules on conductive surfaces. aps.orgresearchgate.net

Advanced hyphenated analytical techniques for comprehensive characterization

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering a comprehensive approach to analyzing complex mixtures. journaljpri.comnih.govresearchgate.netchemijournal.com

Common hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components in a gas chromatograph and then identifies them using a mass spectrometer. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of non-volatile compounds. The components of a mixture are separated by HPLC and then detected and identified by a mass spectrometer. nih.govresearchgate.net This is particularly useful for confirming the identity of compounds in complex mixtures. researchgate.net

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly couples an HPLC system with an NMR spectrometer, allowing for the structural elucidation of separated compounds without the need for offline fraction collection. nih.gov

These hyphenated methods are invaluable for the detailed characterization of reaction mixtures, the identification of impurities, and the analysis of complex materials derived from this compound. journaljpri.comnih.gov

Degradation and Stability Studies of 1,1 Biphenyl 4 Yltriethoxysilane Derived Materials Academic/research Focus

Hydrolytic Stability Investigations of Siloxane Networks

The durability of siloxane-based materials in aqueous environments is critically dependent on the stability of the siloxane (Si-O-Si) bonds. The hydrolysis of these bonds represents a primary degradation pathway.

The hydrolytic stability of siloxane networks is an equilibrium-driven process influenced by factors such as pH, temperature, and the chemical nature of the organic substituents attached to the silicon atoms. Current time information in Bangalore, IN.escholarship.orgnih.gov The process begins with the hydrolysis of trialkoxysilanes to form silanetriols, which then undergo condensation. nih.gov The stability of the resulting siloxane bonds against hydrolysis is crucial for the material's longevity. Generally, siloxane bonds are susceptible to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis being influenced by the steric and electronic effects of the organic group. Current time information in Bangalore, IN.nih.gov

Materials derived from bridged precursors like 4,4'-bis(triethoxysilyl)biphenyl, which is structurally analogous to polymers formed from [1,1'-Biphenyl]-4-yltriethoxysilane, are a form of bridged polysilsesquioxanes. psu.eduacs.org These materials are generally considered to be highly stable under both acidic and basic conditions due to the covalent Si-C bonds linking the organic bridge to the silsesquioxane cages. arxiv.org The presence of two silicon atoms in dipodal silanes, such as the biphenyl (B1667301) precursor, can enhance the durability of surface modifications by providing two points of attachment to a substrate, potentially improving hydrolytic stability significantly compared to conventional single-attachment silanes. gelest.com The equilibrium constant for the hydrolysis of a disiloxane (B77578) bond has been determined, providing a quantitative basis for understanding the enhanced stability. gelest.com

Research into bridged polysilsesquioxanes has shown that their structure and stability can be tailored. For instance, redox-responsive bridged organosiloxanes containing disulfide or diselenide bonds are designed for controlled release applications, indicating that the organic bridge's nature is key to the material's stability under specific conditions. mdpi.com While these are designed for instability under certain stimuli, the inherent robustness of the biphenyl-siloxane structure provides a stable backbone.

ParameterObservationReference
Effect of pHSiloxane bond hydrolysis is catalyzed by both acidic and basic conditions. Current time information in Bangalore, IN.nih.gov
Structural InfluenceBridged polysilsesquioxanes exhibit high stability due to covalent Si-C bonds. arxiv.org
Dipodal Silane (B1218182) AdvantageEnhanced hydrolytic stability due to multiple siloxane bond formation opportunities with the substrate. gelest.com
Organic GroupThe nature of the organic bridging group dictates the overall stability and responsiveness of the material. mdpi.com

Thermal Degradation Pathways and Mechanisms

The thermal stability of materials derived from this compound is a key attribute, largely conferred by the aromatic biphenyl unit. Polysilsesquioxanes with aromatic groups are known for their high thermal stability. escholarship.org

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal decomposition of these materials. For aromatic-bridged polysilsesquioxanes, significant weight loss typically does not occur until temperatures well above 300°C. For example, polyphenylsilsesquioxanes can exhibit thermal stability up to or exceeding 400°C. acs.org Similarly, periodic mesoporous organosilicas (PMOs) with aromatic groups have been reported to be stable up to approximately 500°C in air. escholarship.org Specifically, biphenylene-bridged PMOs have been shown to be structurally stable against calcination in air at temperatures up to 250°C. psu.edu

The degradation mechanism of such polymers under thermal stress involves several potential pathways. The process is complex and can be influenced by the atmosphere (inert or oxidative). wikipedia.orgresearchgate.net In general, the thermal decomposition of polymers can involve chain scission, depolymerization, and loss of side groups. acs.org For polysilsesquioxanes, the initial weight loss at lower temperatures (around 100°C) is often attributed to the loss of adsorbed water and residual solvents. The primary degradation at higher temperatures involves the decomposition of the organic bridging group and the rearrangement of the siloxane network. For ethylene-bridged polysilsesquioxane films, a rapid weight loss observed between 240–300°C was attributed to the decomposition of the Si-C-C-Si bonds and any remaining ethoxy groups. acs.org The presence of the highly stable biphenyl group in the network is expected to shift this decomposition to significantly higher temperatures.

Material TypeDecomposition/Stability Temperature (°C)AtmosphereReference
Biphenylene-bridged PMOStable up to 250Air psu.edu
Polyphenylsilsesquioxanes≥400Not specified acs.org
Aromatic PMOs~500Air escholarship.org
Ethylene-bridged Polysilsesquioxane240-300 (major decomposition)Air acs.org

Photochemical and Oxidative Stability Investigations

The photochemical stability of materials derived from this compound is related to the behavior of the biphenyl chromophore within the siloxane matrix. The biphenyl group is known to absorb UV radiation and can exhibit fluorescence, which indicates strong electronic interactions within the organosilica framework. psu.eduacs.org

Studies on the photodegradation of related compounds, such as polychlorinated biphenyls (PCBs), show that the degradation pathway often involves dechlorination and the formation of hydroxylated species, particularly in the presence of a catalyst like TiO2 and an oxidant like H2O2. nih.gov The rate of photodegradation is influenced by the molecular structure. nih.gov For materials derived from this compound, the covalent bonding of the biphenyl unit into the rigid, inorganic siloxane network is expected to enhance its photostability compared to free biphenyl molecules. Research on biphenyl porphyrin derivatives grafted onto TiO2 has demonstrated good stability and reusability over multiple cycles of photocatalysis, suggesting the inherent robustness of the biphenyl moiety under visible light irradiation. sci-hub.se

Oxidative stability refers to the material's resistance to degradation by oxidizing agents, such as oxygen, ozone, or chemical oxidants. The siloxane backbone itself is generally resistant to oxidation. The primary site for oxidation is the organic bridging group. The stability of the biphenyl group makes these materials quite resistant to oxidation under normal conditions. However, aggressive oxidative environments, such as exposure to oxygen plasmas, can be used to intentionally degrade the organic component. This technique has been employed to remove hydrocarbon templates from bridged polysilsesquioxanes to create porous silica (B1680970) materials, demonstrating that under harsh oxidative conditions, the biphenyl bridge can be removed while the silica network remains. acs.orgosti.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.